2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide
CAS No.: 5924-55-0
Cat. No.: VC7403779
Molecular Formula: C21H12ClNO3
Molecular Weight: 361.78
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5924-55-0 |
---|---|
Molecular Formula | C21H12ClNO3 |
Molecular Weight | 361.78 |
IUPAC Name | 2-chloro-N-(9,10-dioxoanthracen-1-yl)benzamide |
Standard InChI | InChI=1S/C21H12ClNO3/c22-16-10-4-3-8-14(16)21(26)23-17-11-5-9-15-18(17)20(25)13-7-2-1-6-12(13)19(15)24/h1-11H,(H,23,26) |
Standard InChI Key | OXTNQKFXUFNLGY-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC=CC=C4Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound consists of an anthraquinone core (9,10-dihydroanthracene-9,10-dione) fused to a benzamide group via an amide linkage at the 1-position of the anthraquinone. The benzamide moiety is substituted with a chlorine atom at the 2-position, imparting distinct electronic and steric properties. The molecular formula is CHClNO, with a molar mass of 373.78 g/mol .
Key Functional Groups
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Anthraquinone Core: The planar, conjugated system enables π-π interactions and redox activity.
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Chlorobenzamide Group: The electron-withdrawing chlorine atom enhances electrophilicity, potentially facilitating nucleophilic substitution reactions.
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Amide Linkage: Serves as a hydrogen bond donor/acceptor, influencing solubility and molecular recognition .
Synthesis and Characterization
Synthetic Route
The compound is synthesized via a nucleophilic acyl substitution reaction between 1-aminoanthraquinone and 2-chlorobenzoyl chloride (Figure 1). The procedure follows methodologies established for analogous benzamide-anthraquinone derivatives :
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Reaction Conditions:
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Workup:
Yield: ~65–75% (estimated based on analogous reactions) .
Spectroscopic Characterization
Derivative | IC (µM) | Cancer Cell Line |
---|---|---|
2-Methyl analog | 12.5 | MCF-7 (breast cancer) |
3,4-Dimethoxy analog | 8.2 | A549 (lung cancer) |
Materials Science
The planar anthraquinone core and conjugated system suggest utility in:
Comparative Analysis
Structural Analogues
Reactivity Trends
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Electrophilic Substitution: Chlorine directs incoming electrophiles to the meta position of the benzamide.
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Nucleophilic Aromatic Substitution: Chlorine substitution enables displacement by amines/thiols under mild conditions.
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